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Compound of Interest

GSK2110183 analog 1
Compound Name:
hydrochloride

Cat. No.: B605217

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Afuresertib (also known as
GSK2110183), a potent, orally bioavailable pan-Akt inhibitor. Given that "GSK2110183 analog
1 hydrochloride" is not a standard public identifier, this guide focuses on the well-
characterized parent compound, Afuresertib. The hydrochloride salt form is commonly used for
formulation. This guide details its mechanism of action within the PI3K/Akt signaling pathway,
presents key quantitative data, outlines relevant experimental protocols, and visualizes critical
pathways and workflows.

Introduction to Afuresertib and the PI3K/Akt
Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade
that governs fundamental cellular processes, including cell growth, proliferation, survival,
metabolism, and angiogenesis.[1][2][3] Dysregulation of this pathway, often through mutations
in components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in
tumorigenesis, making it a prime target for cancer therapeutics.[4][5]

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that serves as the
central node of this pathway.[5] It exists in three isoforms: Aktl, Akt2, and Akt3. Upon activation
by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K
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is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-
bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3
acts as a docking site for Akt and PDK1, leading to Akt's phosphorylation and full activation.[2]
[5]

Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive small molecule inhibitor
that potently targets all three Akt isoforms.[8][9][10] By binding to the ATP pocket of the kinase,
Afuresertib prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the
PI3K/Akt signaling pathway.[4][8][11] This action can suppress tumor cell proliferation, induce
apoptosis, and arrest the cell cycle, making Afuresertib a compound of significant interest in
oncology research.[4][9][12]

Mechanism of Action and Pathway Visualization

Afuresertib functions by directly inhibiting the kinase activity of Aktl, Akt2, and Akt3.[13][14]
This inhibition prevents the phosphorylation of numerous downstream effector proteins,
including but not limited to:

e Glycogen Synthase Kinase 33 (GSK-3): Involved in cell cycle and metabolism.
o Forkhead Box O (FOXO) transcription factors: Regulate apoptosis and cell cycle arrest.
e Proline-Rich Akt Substrate 40 kDa (PRAS40): A component of the mTORC1 complex.

Inhibition of these substrates leads to G1 phase cell cycle arrest and induction of apoptosis.[9]
The diagram below illustrates the canonical PI3K/Akt signaling pathway and the specific point
of inhibition by Afuresertib.
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PI3K/Akt signaling pathway and Afuresertib's point of inhibition.
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Quantitative Biological Data

The inhibitory activity of Afuresertib has been characterized in biochemical and cell-based

assays. The data below is compiled from multiple sources to provide a comparative overview.

Table 1: Biochemical Inhibitory Activity of Afuresertib

Target Assay Type Value (nM) Metric
Aktl Kinase Assay 0.08 Ki
Akt2 Kinase Assay 2.0 Ki

Akt3 Kinase Assay 2.6 Ki

Aktl (E17K Mutant) Kinase Assay 0.2 EC50
ROCK Kinase Assay 100 IC50
PKCn Kinase Assay 210 IC50
PKC-BI Kinase Assay 430 IC50
PKC8 Kinase Assay 510 IC50

Data sourced from MedchemExpress and Selleck Chemicals.[9][10]

Table 2: Cellular Activity and In Vivo Efficacy of Afuresertib
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Model System  Assay Type Effect Metric Reference
Hematological Proliferation 65% of lines --INVALID-
. . EC50 <1 pM
Cell Lines Assay are sensitive LINK--[10]
Solid Tumor Cell Proliferation 21% of lines are --INVALID-LINK--
) . EC50 <1 uM
Lines Assay sensitive [10]
Ecal09 Dose-dependent
_ --INVALID-LINK--
Esophageal MTT Assay decrease in cell -
. [15]
Cancer viability
8%, 37%, 61%
BT474 Breast
In Vivo Tumor TGl at 10, 30, --INVALID-LINK--
Cancer % TGl
Growth 100 mg/kg/day [10]
Xenograft
(p.0.)
_ 23%, 37%, 97%
SKOV3 Ovarian ]
In Vivo Tumor TGl at 10, 30, --INVALID-LINK--
Cancer % TGl
Growth 100 mg/kg/day [10]

Xenograft

(p.0.)

TGI: Tumor Growth Inhibition; p.o.: oral administration

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. The
following sections provide protocols for key experiments used to characterize Akt inhibitors like
Afuresertib.

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of
purified Akt kinase by measuring the incorporation of radiolabeled phosphate into a peptide
substrate.[10][16]

Materials:

» Purified, active Aktl, Akt2, or Akt3 enzyme.
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Kinase Assay Buffer (e.g., 40mM Tris-HCI pH 7.5, 20mM MgClz, 0.1mg/ml BSA, 50uM DTT).
[17]

GSKa peptide substrate (e.g., Ac-KKGGRARTSS-FAEPG-amide).[10][18]
[y-3P]ATP.

Afuresertib stock solution in DMSO.

Phosphocellulose filter plates.

Stop solution (e.g., phosphoric acid).

Scintillation counter.

Procedure:

Compound Preparation: Prepare serial dilutions of Afuresertib in Kinase Assay Buffer.
Include a DMSO-only vehicle control.

Enzyme Incubation: In a microplate, add the diluted Afuresertib or vehicle control to wells
containing the appropriate concentration of purified Akt enzyme (e.g., 0.1-0.7 nM).[10]

Pre-incubation: Incubate the enzyme-inhibitor mixture for 60 minutes at room temperature to
allow for binding.[10]

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSKa peptide
substrate and [y-33P]ATP to each well.

Reaction Incubation: Allow the reaction to proceed for 120 minutes at 30°C.[10]

Termination and Capture: Stop the reaction by adding stop solution. Transfer the reaction
mixtures to a phosphocellulose filter plate, which will bind the now-radiolabeled peptide
substrate.

Washing: Wash the filter plate multiple times to remove unincorporated [y-33P]ATP.
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» Detection: Add scintillation fluid and measure the radioactivity in each well using a microplate
scintillation counter.

» Analysis: Calculate the percent inhibition relative to the vehicle control and determine IC50
or Ki values using appropriate curve-fitting software.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability
and proliferation following treatment with the inhibitor.[15]

Materials:

e Cancer cell line of interest (e.g., Ecal09).

o Complete culture medium.

o 96-well cell culture plates.

» Afuresertib stock solution in DMSO.

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
e Solubilization solution (e.g., DMSO or acidified isopropanol).

e Microplate reader.

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well)
and allow them to adhere for 24 hours.[15]

e Compound Treatment: Treat the cells with a range of concentrations of Afuresertib (e.g., 0.2
to 20 uM).[15] Include a DMSO vehicle control.

¢ Incubation: Incubate the cells for a specified period (e.g., 72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing
viable cells to convert the yellow MTT to purple formazan crystals.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9303141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303141/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Solubilization: Remove the medium and add solubilization solution to each well to dissolve
the formazan crystals.

e Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a
microplate reader.

e Analysis: Normalize the absorbance values to the vehicle control to determine the percent
viability and calculate the EC50 value.

This technique is used to detect changes in the phosphorylation status of downstream targets
of Akt, providing pharmacodynamic evidence of target engagement within the cell.[9][19][20]

Materials:

e Cell line of interest.

» Afuresertib.

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
o BCA protein assay Kkit.

o SDS-PAGE gels and running buffer.

» PVDF membrane and transfer buffer.

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

e Primary antibodies (e.g., anti-phospho-GSK-3 (Ser9), anti-total-GSK-3[3, anti-phospho-Akt
(Serd73), anti-total-Akt).

e HRP-conjugated secondary antibody.
e Enhanced chemiluminescence (ECL) substrate.
e Imaging system.

Procedure:
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o Cell Treatment and Lysis: Culture and treat cells with Afuresertib for the desired time. Wash
with ice-cold PBS and lyse the cells on ice.[19]

e Protein Quantification: Clear the lysates by centrifugation and determine the protein
concentration of the supernatant using a BCA assay.[19]

o SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli
buffer. Separate the proteins by size on an SDS-PAGE gel.[20]

o Protein Transfer: Transfer the separated proteins from the gel to a PVYDF membrane.[20]

o Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent
non-specific antibody binding.

¢ Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-
GSK-3p) overnight at 4°C, followed by incubation with the HRP-conjugated secondary
antibody for 1 hour at room temperature.[19]

» Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal
using an imaging system.[19]

» Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for
total protein (e.g., anti-total-GSK-3[3) or a loading control (e.g., B-actin) to confirm equal
protein loading.

Experimental and Logical Workflows

The evaluation of a kinase inhibitor like Afuresertib typically follows a structured workflow,
progressing from initial biochemical characterization to cellular and in vivo validation.
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Standard workflow for the preclinical evaluation of an Akt inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to Afuresertib (GSK2110183):
Mechanism and Role in PI3K/Akt Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605217#gsk2110183-analog-1-hydrochloride-s-role-
in-pi3k-akt-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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